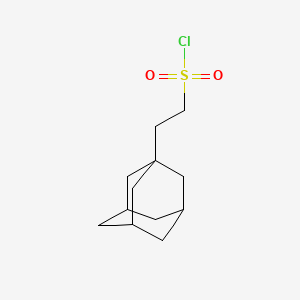

2-(Adamantan-1-yl)ethane-1-sulfonyl chloride

Description

2-(Adamantan-1-yl)ethane-1-sulfonyl chloride is a specialized organosulfur compound featuring an adamantane moiety linked to a sulfonyl chloride group via an ethane bridge. The adamantane core, a rigid diamondoid hydrocarbon, imparts exceptional thermal stability and lipophilicity, making this compound valuable in pharmaceutical and materials science applications. Sulfonyl chlorides are highly reactive intermediates, commonly used to introduce sulfonamide or sulfonate groups into target molecules.

Applications: The compound serves as a precursor for bioactive sulfonamides, which are prevalent in drug design due to their metabolic stability and target-binding efficiency.

Properties

IUPAC Name |

2-(1-adamantyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClO2S/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJAKNLUOZLUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of adamantane with ethane-1-sulfonyl chloride under specific conditions. One common method includes the chlorination of adamantane followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Common reagents include amines and alcohols, typically under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.

Major Products Formed

Sulfonamides: Formed through substitution with amines.

Sulfonates: Formed through substitution with alcohols.

Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

Scientific Research Applications of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-ethylphenyl)methyl]piperidine-4-carboxamide

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-ethylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications across chemistry, biology, and medicine. Characterized by a unique structure featuring a pyrimidine ring, a piperidine ring, and phenyl groups with ethyl substitutions, this compound is of interest in various scientific fields.

Chemical Properties and Reactions

The compound, also known by its identifier 1115923-19-7 , can be synthesized using the Suzuki–Miyaura coupling reaction, which involves boron reagents and palladium catalysts. It can undergo several chemical reactions, including:

- Oxidation: Involves the addition of oxygen or removal of hydrogen, utilizing oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction: Involves the addition of hydrogen or removal of oxygen, using reducing agents like lithium aluminum hydride and sodium borohydride.

- Substitution: Involves replacing one functional group with another, often using halogens and nucleophiles.

The specific conditions and reagents used determine the major products formed from these reactions.

Potential Applications

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-ethylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: It can be employed in studying biological pathways and interactions.

- Industry: It can be used in the production of specialty chemicals and materials.

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit the activity of these targets by binding to their active sites, thereby blocking their function and leading to various biological effects depending on the specific target and pathway involved. The compound has a complex structure that may contribute to its interactions with biological targets. Its IUPAC name, 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-ethylphenyl)methyl]piperidine-4-carboxamide, reflects its structural complexity and the presence of multiple functional groups that can influence its reactivity and biological interactions. The molecular formula is C27H32N4O2.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The adamantane moiety provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) 2-((3r,5r,7r)-Adamantan-1-yl)acetyl chloride

- Structure : Adamantane-1-yl group linked to an acetyl chloride.

- Reactivity : Acyl chlorides undergo nucleophilic acyl substitution to form esters or amides but are prone to hydrolysis.

- Applications : Used in phosphatidylcholine synthesis, where the acetyl group is esterified with hydroxyl-containing substrates (e.g., sn-glycero-3-phosphocholine) .

- Key Difference : Sulfonyl chlorides are more electrophilic than acyl chlorides due to the electron-withdrawing sulfonyl group, enabling broader utility in forming sulfonamides and sulfonate esters.

b) N-Adamantan-1-yl Methanesulfonamide Derivatives

- Structure : Adamantane-1-yl group bonded to a sulfonamide.

- Synthesis : Derived from sulfonyl chlorides (e.g., camphorsulfonyl chloride) reacting with amines under basic conditions .

- Applications : Demonstrated cholinesterase inhibitory activity, highlighting the pharmacological relevance of adamantyl sulfonamides .

- Key Difference : Sulfonamides are stable end-products, whereas sulfonyl chlorides are transient intermediates requiring careful handling.

c) 2-(Adamantan-2-yl)ethane-1-sulfonyl Chloride

- Structure : Adamantane-2-yl isomer of the target compound.

- Reactivity : Similar to the 1-yl isomer but with altered steric and electronic properties due to the adamantane substitution position.

- Applications : Used in chemical synthesis (e.g., as a building block for sulfonamide drugs). Safety protocols emphasize its hazardous nature, requiring stringent storage and handling .

Structural and Functional Comparison Table

Pharmacological Potential

Adamantyl sulfonyl chlorides are precursors to inhibitors of cholinesterases (enzymes linked to neurodegenerative diseases). For instance, tacrine-based derivatives incorporating adamantyl sulfonamides exhibit enhanced binding affinity compared to non-adamantane analogs . The ethane-sulfonyl linkage in this compound may optimize spatial alignment with enzyme active sites, though positional isomerism (1-yl vs. 2-yl) could influence bioactivity .

Biological Activity

2-(Adamantan-1-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClOS

- Molecular Weight : 248.76 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to act as a sulfonating agent. Sulfonyl chlorides are known to participate in nucleophilic substitution reactions, which can modify proteins and other biomolecules, influencing their function. The adamantane moiety enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of sulfonyl chlorides, including this compound. The compound has shown promising activity against various bacterial strains. For instance:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 30 | 7.81 |

| Staphylococcus aureus | 28 | 10.00 |

These results indicate that the compound may serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against several lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MCF7 | 25 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Study on Antimicrobial Properties

A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various sulfonyl chlorides, including this compound. The researchers found that modifications to the adamantane structure significantly influenced antibacterial efficacy. The study concluded that compounds with enhanced lipophilicity and appropriate steric hindrance showed superior activity against gram-positive and gram-negative bacteria .

Study on Anticancer Effects

Another research effort focused on the anticancer properties of sulfonamide derivatives derived from sulfonyl chlorides. The study highlighted that derivatives of this compound demonstrated promising results in inhibiting tumor growth in xenograft models, suggesting potential for further development as anticancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.